molecular formula C20H21N3O5S B12599007 Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy- CAS No. 647852-34-4

Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-

Cat. No.: B12599007
CAS No.: 647852-34-4
M. Wt: 415.5 g/mol
InChI Key: QMRJWXCHCPOISF-GVDBMIGSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the introduction of the benzoylthio and butynyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications. For example, the benzoylthio group can be introduced using benzoyl chloride and a thiol, while the butynyl group can be added through a coupling reaction with an alkyne .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography. The scalability of the synthesis would also be a key consideration, ensuring that the process is cost-effective and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism and function. The compound targets specific enzymes involved in nucleoside synthesis and metabolism, such as nucleoside kinases and polymerases. By inhibiting these enzymes, the compound can disrupt the synthesis of DNA and RNA, leading to cell death or inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- is unique due to the presence of the benzoylthio and butynyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability and ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

647852-34-4

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

S-[4-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate

InChI

InChI=1S/C20H21N3O5S/c21-18-14(8-4-5-9-29-19(26)13-6-2-1-3-7-13)11-23(20(27)22-18)17-10-15(25)16(12-24)28-17/h1-3,6-7,11,15-17,24-25H,5,9-10,12H2,(H2,21,22,27)/t15-,16+,17+/m0/s1

InChI Key

QMRJWXCHCPOISF-GVDBMIGSSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O

Origin of Product

United States

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